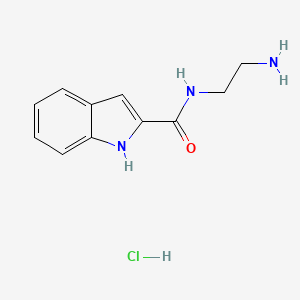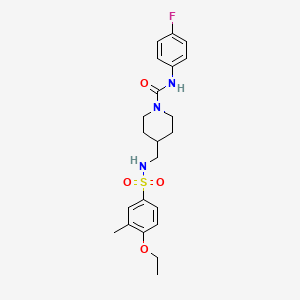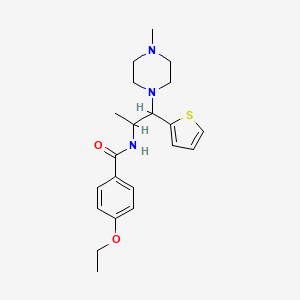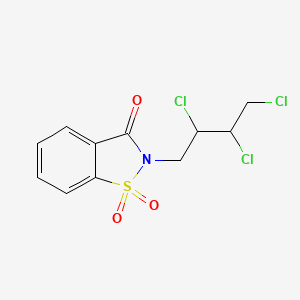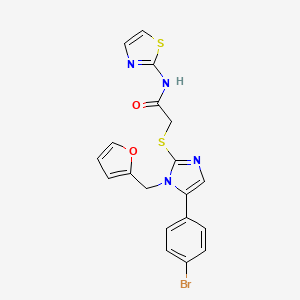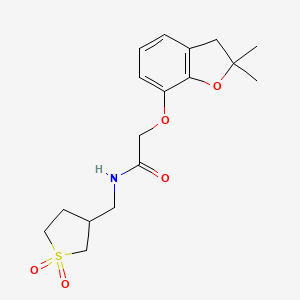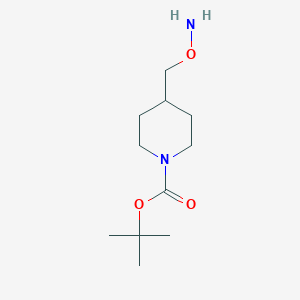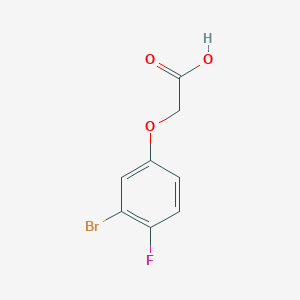
2-(3-Bromo-4-fluorophenoxy)acetic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound of interest, 2-(3-Bromo-4-fluorophenoxy)acetic acid, is a halogenated phenoxy acetic acid derivative. While the specific compound is not directly studied in the provided papers, related compounds have been synthesized and characterized, providing insights into the potential properties and reactivity of the compound . For instance, the synthesis of 2-(4-fluorophenoxy) acetic acid involved refluxing 4-fluoro-phenol with ethyl chloroacetate, suggesting a possible synthetic route for the target compound .
Synthesis Analysis
The synthesis of related compounds, such as 2-(4-fluorophenoxy) acetic acid, involves the reaction of a fluorinated phenol with chloroacetate esters in the presence of a solvent like acetone . Similarly, 2-(3-Bromo-4-methoxyphenyl)acetic acid was synthesized through regioselective bromination of 4-methoxyphenylacetic acid, which could imply that a similar bromination approach might be applicable for synthesizing the target compound .
Molecular Structure Analysis
The molecular structure of 2-(4-fluorophenoxy) acetic acid was determined to crystallize in the monoclinic system, with specific bond angles and distances that could be expected to be similar in the target compound due to the presence of the fluorophenoxy moiety . The crystal structure of 2-(3-Bromo-4-methoxyphenyl)acetic acid revealed that the methoxy group is almost coplanar with the phenyl ring, and the acetic acid substituent is significantly tilted, which could suggest how the bromo and fluoro substituents might influence the geometry of the target compound .
Chemical Reactions Analysis
The papers provided do not directly address the chemical reactions of 2-(3-Bromo-4-fluorophenoxy)acetic acid. However, the reactivity of carboxylic acids with various fluorogenic reagents for detection in high-performance liquid chromatography (HPLC) is well-documented . These studies suggest that the carboxylic acid group in the target compound could potentially react with fluorogenic reagents to form detectable derivatives.
Physical and Chemical Properties Analysis
The physical and chemical properties of the target compound can be inferred from related compounds. For example, the stability of fluorescent derivatives of a fluorogenic reagent in acidic and basic solutions suggests that the target compound might also exhibit stability under various pH conditions . The detection limits for carboxylic acids using fluorescence reagents, as well as the sensitivity of these methods, provide a basis for understanding the detection and analysis of the target compound .
Wissenschaftliche Forschungsanwendungen
Synthesis and Structural Analysis
- 2-(4-fluorophenoxy) acetic acid, a similar compound to 2-(3-Bromo-4-fluorophenoxy)acetic acid, has been synthesized and analyzed for its crystal structure, which was found to crystallize in the monoclinic crystal system. The structure stabilization involved C-H···O and C-H···Cg interactions, and the compound's packing modes were visualized using 3D energy frameworks. DFT calculations were also performed to study the frontier molecular orbitals (FMOs) and molecular electrostatic potential (MEP) surface (Prabhuswamy et al., 2021).
Fluorinated Derivatives in pH Measurement
- Fluorinated analogs of 2-aminophenol, which are structurally related to 2-(3-Bromo-4-fluorophenoxy)acetic acid, have been developed as pH-sensitive probes. These probes, including N-ethyl-5-fluoro-2-aminophenol N,O-diacetate, have shown negligible affinity for other ions at physiological levels, indicating their potential for accurate intracellular pH measurement (Rhee, Levy, & London, 1995).
Anaerobic Transformation Studies
- Isomeric fluorophenols, similar to 2-(3-Bromo-4-fluorophenoxy)acetic acid, have been used to investigate the transformation of phenol to benzoate in an anaerobic, phenol-degrading consortium. This study helps understand the microbial transformation processes and the environmental fate of phenolic compounds (Genthner, Townsend, & Chapman, 1989).
Hydrogen Bonding in Salts
- Research on the morpholinium salts of phenoxyacetic acid analogues, including (4-fluorophenoxy)acetic acid, has revealed insights into the formation of one-dimensional hydrogen-bonded chain polymers and cyclic hydrogen-bonded heterotetramers (Smith & Lynch, 2015).
Safety And Hazards
“2-(3-Bromo-4-fluorophenoxy)acetic acid” is classified as harmful and it can cause skin irritation and serious eye damage . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing face, hands, and any exposed skin thoroughly after handling, and wearing protective gloves/clothing/eye protection/face protection .
Eigenschaften
IUPAC Name |
2-(3-bromo-4-fluorophenoxy)acetic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6BrFO3/c9-6-3-5(1-2-7(6)10)13-4-8(11)12/h1-3H,4H2,(H,11,12) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PTNCIAMWUFOPOG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1OCC(=O)O)Br)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6BrFO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.03 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(3-Bromo-4-fluorophenoxy)acetic acid | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![5-((3-Bromophenyl)(4-(4-methoxyphenyl)piperazin-1-yl)methyl)-2-(furan-2-yl)thiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2514568.png)

![2-[4-(furan-2-yl)phenyl]-2-hydroxy-S-[3-(trifluoromethyl)phenyl]ethane-1-sulfonamido](/img/structure/B2514574.png)
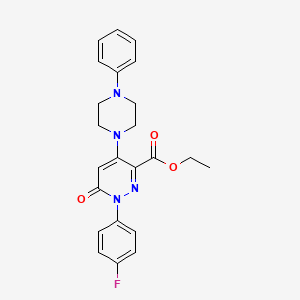
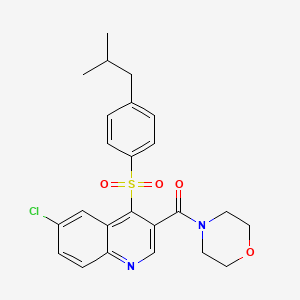
![4-[2-(1,3-Benzodioxol-5-yloxy)propanoyl]-1-(5-fluoropyrimidin-2-yl)piperazin-2-one](/img/structure/B2514577.png)
